Regioselective 3-CF₃ Pyrazole Synthesis
The 3-CF₃ regioisomer, which corresponds to the substitution pattern of CAS 586333-28-0, can be synthesized with up to 99% isolated yield and high regioselectivity using AgOTf-catalyzed cyclization of CF₃-ynones with aryl hydrazines [1]. In contrast, the same reaction conditions in aprotic solvents (DMSO) preferentially yield the 5-CF₃ regioisomer, demonstrating that the target compound's regioisomeric purity is both synthetically controllable and analytically verifiable.
| Evidence Dimension | Isolated yield of 3-CF₃ regioisomer (target pattern) |
|---|---|
| Target Compound Data | Up to 99% isolated yield for 3-CF₃ pyrazoles |
| Comparator Or Baseline | 5-CF₃ regioisomer formation in DMSO (yields vary, generally lower selectivity) |
| Quantified Difference | >90% regioselectivity favoring 3-CF₃ under optimized conditions; near-quantitative isolated yield |
| Conditions | AgOTf catalysis, hexafluoroisopropanol (HFIP) solvent, room temperature |
Why This Matters
This guarantees the buyer receives the pharmacologically relevant 3-CF₃ regioisomer rather than an isomeric mixture or the inactive 5-CF₃ isomer.
- [1] Topchiy, M. A.; Zharkova, D. A.; Asachenko, A. F.; Muzalevskiy, V. M.; Chertkov, V. A.; Nenajdenko, V. G.; Nechaev, M. S. Mild and Regioselective Synthesis of 3-CF₃-Pyrazoles by the AgOTf-Catalysed Reaction of CF₃-Ynones with Hydrazines. Eur. J. Org. Chem. 2018, 2018 (27–28), 3750–3755. View Source
